molecular formula C11H13N3 B1289968 3-Piperidin-1-ylpyridine-2-carbonitrile CAS No. 780802-33-7

3-Piperidin-1-ylpyridine-2-carbonitrile

Cat. No.: B1289968
CAS No.: 780802-33-7
M. Wt: 187.24 g/mol
InChI Key: IUXFRKMLWJPBRT-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7 ) is a high-purity chemical compound supplied at 97% concentration . This nitrile-functionalized heteroaromatic features a piperidine substituent, giving it a molecular formula of C11H13N3 and a molecular weight of 187.25 g/mol . Its structure, defined by the SMILES notation N#CC1=C(C=CC=N1)N1CCCCC1, makes it a valuable scaffold and building block in medicinal chemistry and drug discovery research . Compounds with piperidine-substituted pyridine cores are frequently explored in structure-based drug design, particularly for developing targeted inhibitors of biologically relevant enzymes . Researchers utilize this compound as a key synthetic intermediate to create more complex molecules for biological evaluation. Handle with care; this product may cause skin and serious eye irritation, and is harmful if swallowed, inhaled, or in contact with skin . Always wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

IUPAC Name

3-piperidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXFRKMLWJPBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629820
Record name 3-(Piperidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780802-33-7
Record name 3-(1-Piperidinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780802-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile typically involves the reaction of piperidine with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Piperidin-1-ylpyridine-2-carbonitrile has been investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For example, related compounds have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial growth .
  • Antiproliferative Effects : Research indicates that piperidine derivatives can inhibit cell proliferation in cancer cell lines. The compound's structure allows it to interfere with cellular mechanisms, potentially leading to therapeutic applications in oncology .
  • Neuropharmacology : The compound has been explored for its activity on histamine receptors and sigma receptors, which are involved in pain modulation and neurological disorders. Dual-targeting compounds have shown promise in treating nociceptive and neuropathic pain .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is used as a precursor for synthesizing various nitrogen-containing heterocycles, which are critical in developing new drugs .
  • Functionalization Reactions : The nitrile group can be transformed into amines or carboxylic acids through reduction or hydrolysis, respectively, allowing further chemical modifications .

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of piperidine derivatives, this compound was synthesized and tested against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL, indicating potent activity against this pathogen .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of piperidine derivatives on several cancer cell lines. The IC50 values were determined using standard assays, revealing that modifications to the piperidine structure can enhance anticancer potency. For instance, specific substitutions on the pyridine ring significantly improved the efficacy against breast cancer cells .

Mechanism of Action

The mechanism of action of 3-Piperidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It acts as a Bronsted base, accepting protons from acidic environments. This interaction can influence various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Piperidin-1-ylpyridine-2-carbonitrile with four analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
This compound C₁₁H₁₃N₃ 187.24 67–69 Pyridine, nitrile, piperidine
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₁N₅S 375.49 Not reported Pyridine, nitrile, piperazine, phenyl, thiophene
2-Amino-6-(piperidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile C₁₉H₁₈N₆ 330.39 Not reported Pyridine, two nitriles, amino, p-tolyl
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile C₆H₇N₃ 121.14 Not reported Pyrrole, nitrile, amino, methyl
3-Piperidinyl(1-pyrrolidinyl)methanone C₁₀H₁₈N₂O 182.26 57–64 Piperidine, pyrrolidine, ketone
Key Observations:

Its piperazine ring (vs. piperidine) introduces an additional nitrogen, enhancing hydrogen-bonding capacity . The dicarbonitrile analog () features two nitrile groups and an amino substituent, which may improve solubility in polar solvents and reactivity in nucleophilic additions .

Heterocycle Impact: Replacing pyridine with pyrrole () reduces ring aromaticity and alters electronic properties.

Functional Group Effects: The ketone-containing analog () lacks a nitrile group but includes a methanone bridge, likely reducing electrophilicity compared to nitriles. Its lower melting point (57–64°C) indicates weaker crystal packing forces .

Biological Activity

3-Piperidin-1-ylpyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃, featuring a piperidine ring attached to a pyridine ring with a cyano group at the 2-position. The presence of both piperidine and pyridine rings contributes to its diverse biological activities, making it a valuable scaffold in drug development.

Property Description
Molecular Formula C₁₁H₁₃N₃
Functional Groups Piperidine, Pyridine, Cyano
Solubility Soluble in organic solvents
Reactivity Exhibits significant reactivity due to functional groups

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. One notable method involves the reaction of 2-aminopyridine with 4-(piperidin-1-yl)-1,1-dicyanobut-1-ene in the presence of a palladium catalyst. This method highlights the versatility of synthetic approaches available for this compound.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The structure–activity relationship studies have shown that modifications to the compound can enhance its biological efficacy:

  • IC50 Values : The compound has been tested against multiple cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, derivatives with hydroxyl (-OH) and methoxy (-OMe) groups demonstrate improved antiproliferative activity, with IC50 values reaching as low as 0.0046 mM in some cases .

The mechanism by which this compound exerts its antiproliferative effects involves interaction with cellular components that disrupt normal cell cycle progression. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of this compound found that it significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, and tumor sizes were measured over time. Results indicated a dose-dependent reduction in tumor volume compared to control groups .

Case Study 2: Structure–Activity Relationship Analysis

Another investigation focused on the structure–activity relationship of pyridine derivatives, including this compound. The study revealed that specific substitutions on the pyridine ring significantly affected biological activity. For instance, introducing electron-donating groups enhanced antiproliferative effects against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Piperidin-1-ylpyridine-2-carbonitrile, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between pyridine-2-carbonitrile derivatives and piperidine under reflux in aprotic solvents (e.g., dichloromethane) with a base like NaOH . Purification involves column chromatography or recrystallization. Purity validation requires HPLC (>97% purity) and 1H/13C NMR to confirm structural integrity . Melting point analysis (67–69°C) is also critical for verifying consistency with literature values .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodology : The compound’s low solubility in polar solvents necessitates the use of DMSO or DMF for dissolution in biological assays. Stability studies under varying pH and temperature conditions (e.g., via accelerated stability testing ) are essential for storage recommendations. Thermal analysis (e.g., DSC ) can identify decomposition thresholds .

Advanced Research Questions

Q. What strategies optimize reaction yields in piperidine-pyridine coupling, and how are side products minimized?

  • Methodology : Kinetic studies under controlled temperatures (e.g., 40–60°C) and catalyst screening (e.g., Pd catalysts for C–N bond formation) improve yield . Byproducts like unreacted piperidine or oxidized intermediates are minimized via inert atmosphere (N2/Ar) and stoichiometric control. LC-MS and TLC monitor reaction progress .

Q. How can computational methods (e.g., DFT) predict reactivity or binding modes of this compound?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by crystallographic data of analogous pyridinecarbonitriles .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, concentration). Use meta-analysis to compare datasets, and employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. Structural analogs (e.g., 2-Aminopyridine-3-carbonitrile) serve as controls to isolate substituent effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Adhere to GHS hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Use fume hoods, PPE (gloves, lab coats), and emergency showers. Store in airtight containers at 2–8°C, and neutralize waste with 10% acetic acid before disposal .

Data Analysis & Structural Characterization

Q. Which spectroscopic techniques resolve structural ambiguities in piperidine-pyridine hybrids?

  • Methodology : X-ray crystallography determines bond angles and conformations (e.g., C–N–C piperidine-pyridine linkage) . 2D NMR (e.g., HSQC, NOESY) distinguishes regioisomers, while IR spectroscopy identifies nitrile stretching frequencies (~2220 cm⁻¹) .

Q. How do steric and electronic effects of substituents impact the compound’s reactivity?

  • Methodology : Compare substituent Hammett constants (σ) to correlate electronic effects with reaction rates. Steric hindrance is quantified via molecular volume calculations (e.g., using Spartan). For example, bulkier groups on pyridine reduce nucleophilic substitution efficiency .

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